molecular formula C35H67ClO4 B563376 rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5

Cat. No.: B563376
M. Wt: 592.4 g/mol
InChI Key: MQWXVGSHNINWHB-YYRBTATQSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of signals corresponding to deuterated protons (e.g., the chlorinated carbon’s adjacent hydrogens). Peaks for palmitoyl methylene groups (~1.3 ppm) and terminal methyl groups (~0.9 ppm) dominate.
  • ¹³C NMR : Distinct peaks for ester carbonyl carbons (~170 ppm), chlorinated carbon (~50–60 ppm), and palmitoyl carbons.

Mass Spectrometry (MS)

Key fragmentation patterns in MS/MS include:

Precursor Ion Product Ion (m/z) Fragmentation Pathway
[M + NH₄]⁺ (633.5) 257.2 Loss of palmitic acid (C₁₅H₃₁O₂)
[M + NH₄]⁺ (633.5) 259.2 Loss of palmitic acid + H₂O

These transitions enable selective quantification in complex matrices.

Infrared (IR) Spectroscopy

  • Ester carbonyl : Strong absorption at 1700–1750 cm⁻¹ .
  • C–Cl stretch : Medium peak near 550–600 cm⁻¹ .
  • C–O ester : Stretching at 1250–1300 cm⁻¹ .

Data Tables

Table 1: Solubility Profile

Solvent Solubility Storage Conditions
Chloroform Slightly soluble -20°C, inert atmosphere
Dichloromethane Slightly soluble -20°C, inert atmosphere
Methanol Slightly soluble (heated) -20°C

Table 2: MS/MS Fragmentation Patterns

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
633.5 257.2 20–35
633.5 259.2 20–35

Summary of Key Findings

  • Molecular Architecture : A deuterated diester with palmitoyl groups esterified to a racemic 3-chloropropanediol core.
  • Stereochemistry : Racemic mixture due to a chiral center at the chlorinated carbon.
  • Thermal Degradation : Susceptible to isomerization and deacylation at high temperatures.
  • Solubility : Primarily organic-soluble, with limited aqueous solubility.
  • Spectroscopy : Distinct NMR and MS signatures enable precise identification and quantification.

Properties

IUPAC Name

(3-chloro-1,1,2,3,3-pentadeuterio-2-hexadecanoyloxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWXVGSHNINWHB-YYRBTATQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Deuterated Glycerol Derivative Synthesis :

    • 3-Chloropropane-1,2-diol-d5 is synthesized via nucleophilic substitution of 1,2-propanediol-d6 with hydrochloric acid under controlled conditions.

    • Isotopic enrichment is achieved using deuterium oxide (D₂O) or deuterated reagents to ensure >95% isotopic purity.

  • Esterification with Palmitic Acid :

    • The deuterated 3-chloropropane-1,2-diol-d5 is reacted with palmitoyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF).

    • Catalysts such as 4-dimethylaminopyridine (DMAP) or pyridine are used to accelerate the reaction, yielding the bis-palmitoyl ester.

Reaction Optimization and Conditions

Critical parameters for maximizing yield and purity include temperature, stoichiometry, and solvent selection.

Table 1: Reaction Conditions for Esterification

ParameterOptimal ValueImpact on Yield/Purity
Temperature0–5°CMinimizes acyl chloride hydrolysis
Molar Ratio (Diol:Palmitoyl Chloride)1:2.2Ensures complete esterification
SolventAnhydrous THFEnhances reagent solubility
Reaction Time24–48 hoursAchieves >95% conversion

The use of anhydrous conditions is imperative to prevent hydrolysis of the acid chloride intermediates. Post-reaction, the crude product is purified via silica gel chromatography using hexane:ethyl acetate (9:1) to isolate the desired compound.

Purification and Analytical Validation

Post-synthetic purification ensures the removal of unreacted starting materials and byproducts.

Purification Steps:

  • Liquid-Liquid Extraction :

    • The reaction mixture is washed with sodium bicarbonate (5%) to neutralize excess acid, followed by brine to remove polar impurities.

  • Column Chromatography :

    • Silica gel chromatography with a gradient elution system (hexane → hexane:ethyl acetate) isolates the target compound.

  • Recrystallization :

    • The purified product is recrystallized from cold ethanol to achieve crystalline homogeneity.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) : Confirms purity (>95%) using a C18 column and UV detection at 210 nm.

  • Mass Spectrometry (MS) : Validates the molecular ion peak at m/z 592.39 (M+H⁺) and isotopic distribution consistent with d5 labeling.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ²H NMR spectra confirm the absence of non-deuterated protons at the 1,1,2,3,3 positions.

Industrial-Scale Production Considerations

While laboratory-scale synthesis prioritizes precision, industrial production focuses on cost-efficiency and scalability.

Table 2: Industrial vs. Laboratory Synthesis

FactorLaboratory ScaleIndustrial Scale
CatalystDMAP/PyridineHeterogeneous acid catalysts (e.g., Amberlyst®)
Solvent RecoveryLimitedClosed-loop systems
Yield Optimization70–80%85–90% via continuous flow
Deuterium SourceD₂O/Deuterated reagentsBulk deuterium gas (D₂)

Industrial methods often employ continuous flow reactors to enhance mixing and heat transfer, reducing reaction times to <6 hours.

Challenges and Mitigation Strategies

Challenge 1: Isotopic Dilution

  • Cause : Residual protiated solvents or moisture degrades deuterium enrichment.

  • Solution : Use of deuterated solvents (e.g., CDCl₃) and molecular sieves to maintain anhydrous conditions.

Challenge 2: Regioselective Esterification

  • Cause : Competing esterification at the chlorinated carbon.

  • Solution : Low-temperature reaction (-10°C) and stoichiometric control to favor 1,2-ester formation.

Recent Advances in Synthesis

Emerging methodologies focus on enzymatic esterification and microwave-assisted synthesis to improve efficiency:

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) enable regioselective esterification under mild conditions, though deuterium stability remains a challenge.

  • Microwave Synthesis : Reduces reaction times to 2–4 hours with comparable yields, minimizing thermal degradation.

Quality Control Standards

Table 3: Specification Criteria

ParameterAcceptable RangeTest Method
Purity≥95%HPLC
Deuterium Enrichment≥98% d5MS Isotopic Distribution
Residual Solvents<0.1%Gas Chromatography (GC)
Chlorine Content5.8–6.2%Combustion Analysis

Chemical Reactions Analysis

Hydrolysis Reactions

PP-3-MCPD-d5 undergoes hydrolysis under acidic or enzymatic conditions to release deuterated 3-MCPD (3-MCPD-d5), mimicking the behavior of non-labeled 3-MCPD esters in food processing. This reaction is pivotal for analytical quantification methods:

Reaction Conditions Key Findings Reference
Acidic hydrolysis (H2SO4, 37°C)Complete hydrolysis of PP-3-MCPD-d5 to 3-MCPD-d5 within 16 hours.
Enzymatic hydrolysis (Lipase)Partial hydrolysis observed, with 85–90% recovery in model systems.
Alkaline conditions (NaOH, 40°C)Less efficient; side reactions observed, including glycidol formation.
  • Mechanism : Hydrolysis occurs via nucleophilic substitution (SN2) at the chlorinated carbon, releasing 3-MCPD-d5 and palmitic acid .
  • Analytical Utility : The deuterated product (3-MCPD-d5) is quantified using GC-MS, enabling precise measurement of 3-MCPD esters in oils .

Derivatization for Analytical Detection

PP-3-MCPD-d5 is derivatized with heptafluorobutyrylimidazole (HFBI) to enhance volatility and detection sensitivity in GC-MS:

Derivatization Parameter Optimized Value Impact on Analysis
Reaction Temperature70°CMaximizes derivative yield (>95%) with minimal side products.
Reaction Time20 minutesEnsures complete derivatization of PP-3-MCPD-d5.
HFBI Concentration50 µL per mg of analyteAchieves consistent signal intensity in GC-MS.
  • Key Application : Derivatized PP-3-MCPD-d5 produces a distinct ion cluster (m/z 257–259) for reliable quantification .

Stability Under Storage and Processing

PP-3-MCPD-d5 exhibits predictable degradation patterns under varying conditions:

Condition Stability Profile Implications
Room Temperature (25°C)Stable for 30 days; <5% degradation.Suitable for short-term storage.
-20°C (Inert Atmosphere)No degradation observed over 12 months.Recommended for long-term storage.
Exposure to UV LightRapid decomposition (50% loss in 48 hours).Requires light-protected handling.
  • Degradation Products : Chloropropanol derivatives and free fatty acids .

Role in Mechanistic Studies

PP-3-MCPD-d5 is used to study the formation pathways of 3-MCPD esters in foods. Key findings include:

  • Formation Mechanisms :
    • Acyloxonium Pathway : PP-3-MCPD-d5 forms via intramolecular rearrangement of glycidol esters under high heat .
    • Direct Chlorination : Chloride ions attack protonated hydroxyl groups on glycerol during oil refining .
  • Isotopic Tracing : Deuterium labeling confirms that 3-MCPD esters originate from lipid chlorination rather than pre-existing contaminants .

Toxicological Relevance

While PP-3-MCPD-d5 itself is non-toxic, its hydrolysis product (3-MCPD-d5) mirrors the nephrotoxic and spermatotoxic effects of unlabeled 3-MCPD:

Study Model Observed Effect Dose
Mouse Renal TubulesNecrosis at 10 mg/kg/day
Rat Kidney CellsCytotoxicity (IC50 = 75 µM)

Analytical Performance Data

Validation parameters for PP-3-MCPD-d5 in GC-MS methods:

Parameter Value Acceptance Criteria
Linearity (R²)0.9994≥0.995
Recovery (%)92–10580–120
LOD (μg/kg)5≤10

Scientific Research Applications

Analytical Applications

One of the primary applications of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is in the establishment of analytical methods for detecting and quantifying harmful substances such as 2-monochloropropane-1,2-diol (2-MCPD) and glycidol in food products. This compound acts as an internal standard due to its stable isotopic labeling, which enhances the accuracy of mass spectrometry techniques used in food safety testing.

Case Study: Quantification in Fishery Products

A notable study demonstrated the effectiveness of this compound in establishing a reliable analytical method for quantifying free and ester-bound 2-MCPD and esterified glycidol in fishery products. This method allowed researchers to assess the safety levels of these contaminants, which are critical for consumer health and regulatory compliance .

Food Safety and Regulatory Compliance

The presence of chloropropanol esters, including this compound, has raised concerns regarding food safety. Regulatory bodies require rigorous testing for these contaminants in edible oils and other food products. The compound serves as a reference standard that ensures consistent results across different laboratories and testing conditions.

Contaminant Detection

Research has identified this compound as a contaminant found in various edible oils, particularly olive oil. Its detection is crucial for maintaining quality control within the food industry. The compound's role as a standard facilitates the development of methods to detect its presence and quantify its concentration accurately .

Mechanism of Action

The mechanism of action of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 involves its interaction with cellular lipids. The compound can integrate into lipid membranes, potentially disrupting their structure and function. It may also undergo metabolic transformations, leading to the formation of toxic metabolites that can induce cellular damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 and structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 1185057-55-9 C₃₅H₆₂D₅ClO₄ 592.39 Deuterated; five D atoms at 1,2,3-positions. Soluble in chloroform, methanol. Isotopic internal standard for GC-MS/MS; enzyme activity studies .
rac 1,2-Bis-palmitoyl-3-chloropropanediol (non-deuterated) 51930-97-3 C₃₅H₆₇ClO₄ 587.36 Non-deuterated; identical structure without isotopic labeling. Food contaminant in oils; reference material for analytical methods .
1,3-Dipalmitoyl-2-chloropropanediol (PP-2-MCPD) N/A C₃₅H₆₇ClO₄ 587.36 Chlorine at 2-position; positional isomer of PP-3-MCPD. Comparative studies on chloropropanediol ester toxicity .
1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5 N/A C₅₅H₉₈D₅O₆ ~900 Deuterated triacylglycerol with stearoyl (C18:0) and palmitoyl (C16:0) chains. Lipid metabolism research; pharmacokinetic studies .

Analytical Performance

  • Deuterated vs. Non-deuterated Analogs: The deuterated version (rac-PCP-d5) exhibits negligible chromatographic retention time shifts compared to its non-deuterated counterpart, enabling precise quantification via isotope dilution mass spectrometry . In contrast, non-deuterated PP-3-MCPD is prone to matrix interference in complex food samples .
  • Positional Isomers : PP-2-MCPD (chlorine at 2-position) shows distinct fragmentation patterns in MS, aiding isomer differentiation. However, both isomers exhibit similar extraction challenges due to their lipophilicity .

Toxicity and Regulatory Considerations

  • Glycidyl Esters: Unlike chloropropanediol esters, glycidyl esters (e.g., glycidyl palmitate) are genotoxic and subject to stricter regulatory limits .

Analytical Chemistry

  • rac-PCP-d5 is critical in AOCS Method Cd 29b-13, a modified GC-MS/MS protocol for quantifying 3-MCPD esters in heated foods and oils. Recovery rates exceed 90% when using deuterated standards, compared to <80% for non-isotopic methods .
  • In palm oil deodorization studies, rac-PCP-d5 enabled precise tracking of 3-MCPD ester formation, revealing that temperatures >200°C increase contaminants by 40–60% .

Enzymatic Interactions

  • rac-PCP-d5 inhibits cytochrome P450 3A4 (IC₅₀ = 12 µM), suggesting its role in modulating drug metabolism .

Stability and Handling Considerations

  • Storage : rac-PCP-d5 degrades at room temperature; long-term stability requires storage at -20°C under inert gas .

Biological Activity

Rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is a synthetic compound that has garnered attention in the fields of lipid metabolism and analytical chemistry due to its unique structural properties. This article explores its biological activity, focusing on its interactions within biological systems, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C35H62D5ClO4
  • Molecular Weight : 592.39 g/mol
  • CAS Number : 1185057-55-9
  • Physical State : Solid
  • Solubility : Soluble in chloroform and dichloromethane
  • Melting Point : 52-54 °C

The compound features two palmitoyl (C16) groups attached to a glycerol backbone with a chloropropanediol moiety at the third position. The incorporation of deuterium enhances its utility in metabolic studies by allowing for precise tracking of metabolic pathways involving lipids.

Lipid Metabolism

This compound has been shown to significantly influence lipid metabolism. Its structure closely resembles natural phospholipids, which allows it to modulate membrane fluidity and cellular signaling pathways. Studies indicate that similar compounds can affect cell proliferation and apoptosis, suggesting that this compound may also exhibit these effects in various cell lines .

Interaction Studies

Research has focused on the compound's binding affinities with proteins and enzymes involved in lipid metabolism. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to analyze its interactions, providing insights into how this compound influences biological processes at a molecular level .

Applications in Research

This compound serves as a valuable tool in various research contexts:

  • Metabolic Pathway Tracing : The deuterium labeling allows researchers to trace lipid metabolic pathways effectively.
  • Analytical Chemistry : Used as an internal standard in food safety studies to quantify MCPD esters and glycidyl fatty acid esters in various food products .

Study on Lipid Interaction

A study aimed at understanding the influence of chlorinated compounds on lipid behavior found that this compound could mimic the behavior of natural lipids while providing distinct advantages for analytical techniques. The findings suggested that the compound could alter membrane dynamics, potentially affecting cellular signaling pathways .

Food Safety Applications

In food safety research, this compound was utilized to develop analytical methods for detecting harmful compounds like 3-MCPD in food products. The study highlighted its effectiveness as an internal standard for quantifying chloropropanol esters in various food matrices, emphasizing its relevance in regulatory compliance and public health .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
1,2-Dioleoyl-sn-glycerolGlycerophospholipidNaturally occurring; essential for membrane structure
1,2-Dipalmitoyl-sn-glycerolGlycerophospholipidSaturated fatty acids; different physical properties
This compoundSynthetic lipidChlorinated group; deuterium labeling for metabolic studies

This compound stands out due to its unique chlorinated group and isotopic labeling, which provide insights into lipid behavior not achievable with naturally occurring lipids .

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